

Application Note: Synthesis & Functionalization of 2-(4-Methylphenoxy)-5-nitropyridine Scaffolds

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Compound of Interest

Compound Name: 2-(4-Methylphenoxy)-5-nitropyridine

CAS No.: 28232-34-0

Cat. No.: B3121268

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Executive Summary: The "Privileged" Diaryl Ether Scaffold

In modern medicinal chemistry, the diaryl ether motif is a cornerstone of drug design, featuring prominently in kinase inhibitors (e.g., Sorafenib), antimicrobials, and P-glycoprotein modulators. The specific scaffold **2-(4-Methylphenoxy)-5-nitropyridine** represents a high-value intermediate. It combines the electronic versatility of the pyridine ring with a lipophilic p-tolyl ether tail, offering two distinct vectors for chemical diversification:

- The Nitro Group (C5 Position): A gateway to amine-based libraries (ureas, amides, Schiff bases).
- The Methyl Group (Phenoxy Ring): A site for metabolic stability or late-stage benzylic functionalization.

This guide provides a validated roadmap for synthesizing this scaffold and expanding it into novel chemical space.

Chemical Profile & Starting Materials

Property	Specification
Compound Name	2-(4-Methylphenoxy)-5-nitropyridine
CAS Registry	1391053-62-7 (Generic/Related)
Molecular Formula	C ₁₂ H ₁₀ N ₂ O ₃
Molecular Weight	230.22 g/mol
Appearance	Pale yellow to off-white solid
Solubility	Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Reactivity	Nucleophilic Aromatic Substitution (S _N Ar), Nitro Reduction, Benzylic Oxidation

Core Protocol A: Scaffold Assembly (S_NAr)

The synthesis relies on a Nucleophilic Aromatic Substitution (S_NAr) where the electron-withdrawing nitro group activates the 2-chloropyridine towards displacement by the phenoxide.

Reagents

- Substrate: 2-Chloro-5-nitropyridine (1.0 equiv)
- Nucleophile: p-Cresol (1.1 equiv)
- Base: Potassium Carbonate (K₂CO₃) (1.5 equiv) or NaOH (1.1 equiv)
- Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

Step-by-Step Methodology

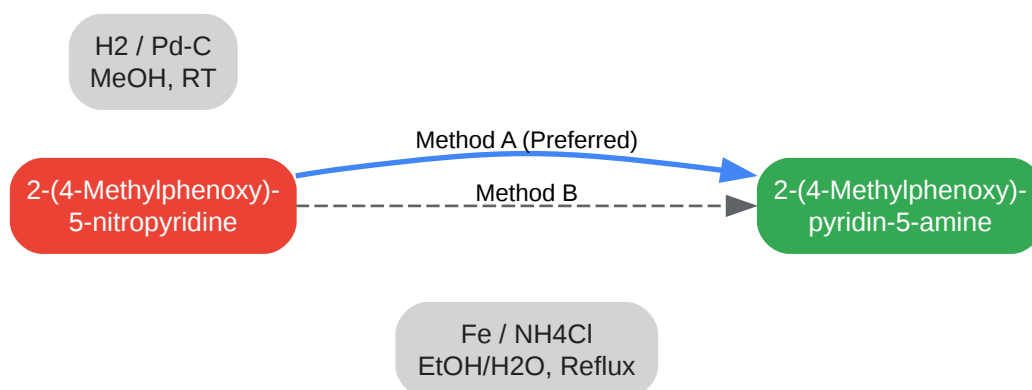
- Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol (11 mmol) in anhydrous DMF (20 mL).
- Deprotonation: Add K₂CO₃ (15 mmol) and stir at room temperature for 15 minutes to generate the phenoxide in situ.

- Expert Insight: Using K_2CO_3 is milder than NaH and prevents side reactions, though the reaction time is slightly longer.
- Addition: Add 2-chloro-5-nitropyridine (10 mmol) in one portion.
- Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting chloride ($R_f \sim 0.6$) should disappear, yielding the ether product ($R_f \sim 0.4$).
- Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product will precipitate as a solid.
- Purification: Filter the precipitate, wash with water (3 x 20 mL) to remove DMF/salts, and dry under vacuum. Recrystallize from Ethanol if necessary.
- Expected Yield: 85–92%

Core Protocol B: The "Gateway" Reduction (Nitro to Amine)

Converting the nitro group to an amine is the critical step for library generation. While catalytic hydrogenation is standard, we recommend Iron/Ammonium Chloride for its chemoselectivity and operational safety, avoiding the risk of hydrogenolysis if other sensitive groups are introduced later.

Workflow Diagram: Reduction & Diversification



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Figure 1: Comparison of reduction routes. Method A (Fe/NH₄Cl) is preferred for robustness.

Protocol (Fe/NH₄Cl Method)

- Setup: Suspend **2-(4-methylphenoxy)-5-nitropyridine** (5 mmol) in Ethanol (30 mL) and Water (10 mL).
- Activation: Add Ammonium Chloride (NH₄Cl, 25 mmol) and Iron powder (Fe, 20 mmol).
- Reflux: Heat to vigorous reflux (80°C) for 2 hours. The yellow suspension will turn dark/black (iron oxides).
- Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
- Isolation: Concentrate the filtrate. Partition the residue between Ethyl Acetate and Water. Dry the organic layer (Na₂SO₄) and evaporate.
 - Result: 2-(4-Methylphenoxy)pyridin-5-amine (Brown/Tan solid). Use immediately or store under Nitrogen (amine is oxidation-sensitive).

Advanced Workflows: Synthesis of Novel Derivatives

Once the amine is secured, three divergent pathways allow for the creation of high-value chemical libraries.

Pathway 1: Urea/Thiourea Synthesis (Kinase Inhibitor Mimics)

Many kinase inhibitors (e.g., Sorafenib) utilize a diaryl urea motif to bind to the Asp-Phe-Gly (DFG) motif in kinases.

- Reagents: Aryl isocyanates (R-NCO) or Isothiocyanates.
- Protocol: Dissolve the amine (1 equiv) in dry DCM. Add the isocyanate (1.1 equiv) dropwise at 0°C. Stir at RT for 2–4 hours. The urea product usually precipitates out or can be isolated

by evaporation.

- Why: High atom economy; creates a hydrogen-bonding donor/acceptor motif critical for biological binding.

Pathway 2: Schiff Base Formation (Antimicrobial Agents)

Schiff bases (imines) of aminopyridines often exhibit enhanced antimicrobial and antioxidant profiles.

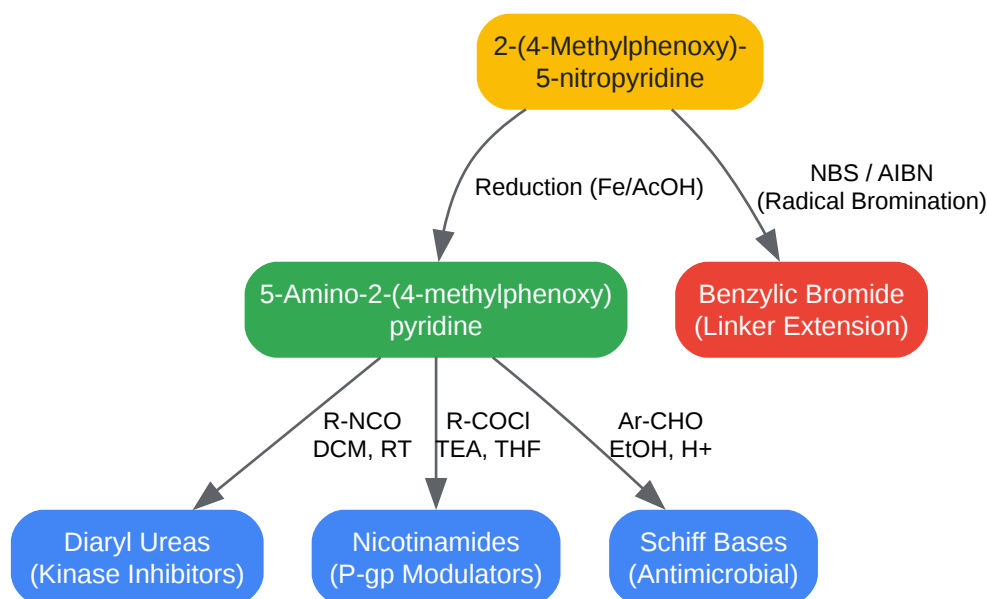
- Reagents: Substituted Benzaldehydes (e.g., 4-methoxybenzaldehyde, 2-nitrobenzaldehyde).
- Protocol: Reflux amine and aldehyde (1:1) in Ethanol with a catalytic amount of Glacial Acetic Acid (2-3 drops) for 4–6 hours.
- Validation: Formation of a colored precipitate is common.

Pathway 3: Benzylic Functionalization (Late-Stage Diversification)

The p-methyl group on the phenoxy ring is not just a bystander; it is a handle for radical bromination.

- Reagents: NBS (N-Bromosuccinimide), AIBN (Catalyst), CCl₄ or Benzotrifluoride.
- Protocol: Reflux the nitro-intermediate (before reduction) with NBS/AIBN.
- Result: Bromomethyl derivative, which can then be displaced by amines, azides, or alkoxides to create "extended" side chains.

Visualizing the Divergent Synthesis



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Figure 2: Divergent synthetic pathways from the core scaffold.

Biological Applications & Context

Kinase Inhibition (Oncology)

The 2-phenoxy pyridine scaffold mimics the geometry of Type II kinase inhibitors. The ether oxygen acts as a hinge binder or spacer, allowing the urea/amide tail to access the hydrophobic back pocket of the enzyme.

- Target: VEGFR, PDGFR, and Raf kinases.

P-Glycoprotein (P-gp) Modulation

Derivatives of 2-phenoxy pyridines have shown efficacy in reversing Multi-Drug Resistance (MDR) by inhibiting the P-gp efflux pump. The lipophilic p-tolyl group aids in membrane penetration, while the basic pyridine nitrogen can interact with the transporter's binding site.

Antimicrobial Activity

Schiff base derivatives synthesized via Pathway 2 have demonstrated moderate to high activity against Gram-positive bacteria (*S. aureus*) and fungal strains, attributed to the disruption of cell wall synthesis.

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